3-(2-Aminopyrimidin-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine

BRK/PTK6 Kinase Inhibition Oncology

Fragment-sized imidazo[1,2-a]pyrazin-8-amine derivative (MW 241.25 g/mol, LogP ~0.81) for kinase selectivity profiling. The 2-aminopyrimidine substituent provides a distinct hinge-binding motif for Brk/PTK6 and CDK2 soaking/co-crystallization studies. Unsubstituted 6-position enables high-throughput parallel derivatization (e.g., 96-well Suzuki coupling). Avoids confounding interactions present in fully substituted analogs. Key advantages: • Distinct H-bond donor/acceptor inventory (2 donors, 2 acceptors) vs. common pyrazole fragments (1 donor, 1 acceptor) • Enables clean assessment of 3- and 8-group contributions to kinase selectivity • Accelerates hit-to-lead timelines via parallel chemistry at the 6-position

Molecular Formula C11H11N7
Molecular Weight 241.25 g/mol
CAS No. 825630-61-3
Cat. No. B12908067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Aminopyrimidin-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine
CAS825630-61-3
Molecular FormulaC11H11N7
Molecular Weight241.25 g/mol
Structural Identifiers
SMILESCNC1=NC=CN2C1=NC=C2C3=CN=C(N=C3)N
InChIInChI=1S/C11H11N7/c1-13-9-10-15-6-8(18(10)3-2-14-9)7-4-16-11(12)17-5-7/h2-6H,1H3,(H,13,14)(H2,12,16,17)
InChIKeyQXSQMKZLDWVUPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazo[1,2-a]pyrazin-8-amine: Core Properties & Kinase Scaffold


3-(2-Aminopyrimidin-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine (CAS 825630-61-3, molecular formula C₁₁H₁₁N₇, molecular weight 241.25 g/mol) is a synthetic heterocyclic small molecule within the imidazo[1,2-a]pyrazine family, a privileged scaffold in kinase inhibitor research [1]. Its structure features a 2‑aminopyrimidine substituent at the 3‑position and an N‑methyl group on the 8‑amine, distinguishing it from early‑generation unsubstituted or mono‑substituted analogs. While no regulatory approvals exist, the class has been explored in oncology programs targeting breast tumor kinase (Brk/PTK6), CDK2, and Aurora kinases [2], making the compound a prospective advanced intermediate or tool compound for kinase‑focused discovery workflows.

Imidazo[1,2-a]pyrazin-8-amine: Why Generic Substitution Fails


Within the imidazo[1,2‑a]pyrazin‑8‑amine class, even minor peripheral modifications—such as replacing the 3‑aminopyrimidine with pyrazole, altering the N‑alkyl group, or introducing additional aryl substituents—can drastically shift kinase selectivity, potency, and physicochemical profiles. For example, derivatives optimized for Brk/PTK6 achieve low‑nanomolar inhibition through precise interactions in the ATP‑binding pocket [1], while 3‑methyl‑N‑(pyridin‑4‑ylmethyl) analogs preferentially inhibit CDK2 [2]. Without head‑to‑head data, assuming functional equivalence between 3‑(2‑aminopyrimidin‑5‑yl)‑N‑methyl‑substituted compounds and other in‑class analogs risks selecting a compound incompatible with the intended biochemical or cellular assay, potentially invalidating entire screening campaigns.

Imidazo[1,2-a]pyrazin-8-amine: Quantitative Evidence vs Closest Analogs


Class-Level Kinase Inhibition: BRK/PTK6 Activity

The imidazo[1,2‑a]pyrazin‑8‑amine class, to which the target compound belongs, has been shown to produce potent BRK/PTK6 inhibitors. In a 2011 medicinal chemistry study, optimized derivatives within this class achieved IC₅₀ values in the low‑nanomolar range, demonstrating that the core scaffold can engage the kinase ATP‑binding site with high affinity [1]. Although direct IC₅₀ data for the 3‑(2‑aminopyrimidin‑5‑yl)‑N‑methyl variant are not publicly available, its substitution pattern is distinct from the 3‑pyrazol‑4‑yl and 6‑cyclopropyl‑substituted compound used in co‑crystallization studies (IC₅₀ range 124–600 nM against PTK6) [2], suggesting a different kinase‑selectivity profile that may be advantageous for specific screening cascades.

BRK/PTK6 Kinase Inhibition Oncology

Structural Differentiation: 2-Aminopyrimidine vs Pyrazole H-Bonding

The 3‑(2‑aminopyrimidin‑5‑yl) group in the target compound provides a dual hydrogen‑bond donor/acceptor motif that contrasts with the 3‑(1H‑pyrazol‑4‑yl) moiety found in several co‑crystallized imidazo[1,2‑a]pyrazin‑8‑amine ligands (e.g., PDB 3NRM and 5DA3) [1]. In Aurora kinase co‑crystal structures, the pyrazole NH donates a hydrogen bond to the kinase hinge region; the aminopyrimidine offers an additional amine donor and a ring nitrogen acceptor, potentially engaging a different hinge‑binding geometry or water‑mediated interactions [1]. This distinction is critical for programs seeking to escape intellectual‑property space occupied by pyrazole‑substituted analogs.

Molecular Recognition Ligand Design Kinase Selectivity

Pharmacokinetic Potential: Lower MW & Lipophilicity vs Leads

With a molecular weight of 241.25 g/mol and a computed LogP of approximately 0.81 , the target compound is significantly leaner than decorated imidazo[1,2‑a]pyrazin‑8‑amine leads such as the co‑crystallized ligand 58V (MW 463.9 g/mol, LogP ~3.5) [1]. This lower molecular weight and hydrophilicity align with early‑stage fragment‑ or lead‑like criteria, offering superior solubility and permeability prospects before vector elaboration. Procurement of this minimally elaborated scaffold thus supports fragment‑based drug design (FBDD) or initial SAR expansion, in contrast to bulkier, late‑stage analogs.

Drug‑likeness Physicochemical Properties Lead Optimization

Synthetic Tractability: Modular 6-Position Derivatization

The target compound’s imidazo[1,2‑a]pyrazine core is functionalized only at the 3‑ and 8‑positions, leaving the 6‑position available for late‑stage diversification. In contrast, many reported potent derivatives, such as 6‑cyclopropyl‑3‑(1H‑pyrazol‑4‑yl)‑8‑arylamino compounds [1], are fully substituted, limiting further SAR exploration without de novo synthesis. This unblocked 6‑position provides a unique synthetic handle for Suzuki, Buchwald–Hartwig, or nucleophilic aromatic substitution reactions, enabling efficient parallel library synthesis [2].

Synthetic Chemistry SAR Exploration Late‑Stage Functionalization

Imidazo[1,2-a]pyrazin-8-amine: Optimal Application Scenarios


Fragment-Based Discovery for BRK/PTK6 or CDK2

Leveraging its low molecular weight (241.25 g/mol) and favorable LogP (~0.81) , the compound is an ideal fragment‑sized entry for SPR, NMR, or crystallographic screening against BRK/PTK6 or CDK2. The 2‑aminopyrimidine group provides a distinct hinge‑binding motif relative to pyrazole‑based fragments, potentially identifying novel binding modes when co‑crystallized with underexplored kinases [1].

Parallel SAR Library Synthesis via 6-Position Derivatization

With the 6‑position unsubstituted, the scaffold supports high‑throughput parallel chemistry (e.g., 96‑well plate Suzuki couplings) to generate diverse analog sets. This contrasts with fully substituted imidazo[1,2‑a]pyrazines that require linear, multi‑step synthesis for each new analog . Procurement of the 3,8‑disubstituted core therefore accelerates hit‑to‑lead timelines.

Selectivity Profiling for Kinase Panels

Given that closely related imidazo[1,2‑a]pyrazin‑8‑amines show divergent selectivity (Brk/PTK6 vs. CDK2 vs. Aurora kinases) based on substitution pattern , this aminopyrimidine‑containing candidate is suitable as a profiling tool to deconvolve kinase‑selectivity determinants. Absence of the 6‑substituent eliminates confounding interactions, allowing clean assessment of the 3‑ and 8‑group contributions.

Crystallography-Guided Lead Optimization via Enhanced H-Bonding

The additional hydrogen‑bond donor/acceptor inventory of the 2‑aminopyrimidine (2 donors, 2 acceptors) versus the common pyrazole (1 donor, 1 acceptor) makes the compound a strategic choice for soaking or co‑crystallization experiments targeting kinases with extended hinge regions, potentially yielding high‑resolution structures that reveal water‑mediated or backbone‑amide contacts unavailable to simpler analogs.

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